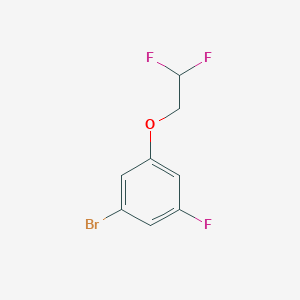

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Description

Properties

IUPAC Name |

1-bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGWKCVBKRTIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene CAS number 1538752-02-1

The following technical guide is structured as a high-level monograph for 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene , designed for application scientists and medicinal chemists.

CAS Number: 1538752-02-1

Part 1: Executive Summary & Strategic Utility

This compound is a specialized halogenated building block used extensively in modern drug discovery, particularly for oncology and immunology targets. Its structural uniqueness lies in the 2,2-difluoroethoxy moiety , a robust bioisostere for methoxy or ethoxy groups, which significantly alters the physicochemical profile of the parent scaffold.

Core Value Proposition

-

Metabolic Stability: The terminal

group blocks oxidative dealkylation (O-dealkylation) by Cytochrome P450 enzymes, a common clearance pathway for standard ethoxy ethers. -

Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen and increase lipophilicity (

) without adding significant steric bulk, facilitating membrane permeability. -

Orthogonal Reactivity: The molecule possesses two distinct halogen handles:

-

Bromo (C-1): Highly reactive for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

Fluoro (C-5): Stable under standard coupling conditions but activates the ring for potential

reactions if electron-withdrawing groups are introduced later.

-

Part 2: Chemical Profile & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 255.03 g/mol |

| Physical State | Clear to pale yellow oil / Low-melting solid |

| Boiling Point (Predicted) | ~230–235 °C at 760 mmHg |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Part 3: Synthetic Methodology

This section details the most robust synthetic route: the O-alkylation of 3-bromo-5-fluorophenol . This method is preferred over Mitsunobu conditions for scale-up due to easier purification and atom economy.

Reaction Scheme

Figure 1: Standard alkylation workflow for synthesis.

Detailed Protocol (Self-Validating System)

Reagents:

-

3-Bromo-5-fluorophenol (1.0 eq)

-

2,2-Difluoroethyl tosylate (1.2 eq) [Alternatively: 2,2-Difluoroethyl triflate for faster kinetics]

-

Potassium Carbonate (

) (2.0 eq, anhydrous, granular) -

DMF (N,N-Dimethylformamide) [0.5 M concentration]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add 3-bromo-5-fluorophenol and anhydrous DMF.

-

Activation: Add

in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion (color change often observed). -

Alkylation: Add 2,2-difluoroethyl tosylate dropwise.

-

Reaction: Heat the mixture to 80 °C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear.

-

-

Workup: Cool to RT. Dilute with water (5x volume) and extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

.[1][2][3][4][5] -

Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: 100% Hexanes

5% EtOAc/Hexanes).

Critical Control Point: Ensure the removal of all DMF during workup; residual DMF can interfere with subsequent palladium couplings.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

NMR (400 MHz, ) Interpretation

-

6.80 – 7.00 (m, 3H): Aromatic protons. The pattern will show meta-coupling (

-

5.90 – 6.20 (tt,

-

4.15 (td,

NMR Interpretation

-

-125 ppm (approx): Doublet (from

- -110 ppm (approx): Singlet (or multiplet) corresponding to the aromatic fluorine at C-5.

Part 5: Applications in Drug Discovery

This scaffold is a "privileged structure" in the design of kinase inhibitors and protein-protein interaction antagonists.

Mechanism of Action: The Fluorine Effect

The substitution of hydrogen with fluorine in the ethoxy tail serves three specific mechanistic functions:

-

Conformational Locking: The gauche effect of the fluoro-ethoxy chain can lock the side chain into a specific conformation, reducing the entropic penalty of binding to the target protein pocket.

-

Metabolic Blockade: The C-H bond strength in

is significantly higher than in

Figure 2: Structure-Activity Relationship (SAR) logic.

Common Downstream Reactions

-

Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl scaffolds (e.g., for p38 MAP kinase inhibitors).

-

Buchwald-Hartwig Amination: Coupling with amines to generate anilines, common in kinase hinge-binders.

Part 6: Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Handling: Use in a fume hood.[5] Avoid contact with strong oxidizing agents.

-

Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water; halogenated aromatics are persistent environmental pollutants.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Carbery, J. (2020). Synthesis of Fluorinated Ethers: Methods and Applications. Organic Process Research & Development.

-

PubChem Compound Summary. (2025). 3-Bromo-5-fluorophenol (Precursor Data). National Center for Biotechnology Information.

-

Eyer, M., et al. (2019). Nucleophilic fluoroalkylation of phenols: A practical guide. Helvetica Chimica Acta.

Sources

- 1. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety and handling of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Technical Guide: Safety, Handling, and Application of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Part 1: Executive Summary & Chemical Profile

1.1 Introduction this compound is a specialized halogenated aromatic ether used primarily as an intermediate in medicinal chemistry. Its structural motif—combining an aryl bromide handle, a metabolic blocking fluorine, and a lipophilic 2,2-difluoroethoxy group—makes it a critical building block for optimizing the pharmacokinetic profiles of drug candidates.

This guide addresses the specific safety and handling protocols required for this compound. While often treated as a generic organic intermediate, the presence of the polyfluorinated ether side chain introduces unique thermal and chemical stability considerations, particularly regarding the potential for hydrogen fluoride (HF) generation under stress.

1.2 Physicochemical Profile Note: Specific experimental data for this analog is proprietary/sparse; values below are calculated based on structure-activity relationships (SAR) with the verified analog 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene.

| Property | Value / Description |

| CAS Number | Not widely listed (Analog: 433939-28-7 for -OCHF2) |

| Molecular Formula | C₈H₆BrF₃O |

| Molecular Weight | 255.03 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Density | ~1.65 ± 0.05 g/cm³ (Estimated) |

| Boiling Point | ~210–215°C (Atmospheric); ~95–100°C (10 mmHg) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Flash Point | >95°C (Estimated Class IIIB Combustible Liquid) |

Part 2: Hazard Identification & Risk Assessment

2.1 The "Silent" Hazard: Fluorine Decomposition While the aryl bromide moiety presents standard reactivity hazards, the 2,2-difluoroethoxy group is the critical safety variable.

-

Thermal Decomposition: At temperatures exceeding 250°C (or in open flames), the ether linkage can cleave, releasing toxic carbonyl fluoride (COF₂) and hydrogen fluoride (HF).

-

Chemical Incompatibility: Strong Lewis acids (e.g., AlCl₃, BBr₃) can cleave the ether, liberating alkyl fluorides or HF.

2.2 GHS Classification (Extrapolated)

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

-

Signal Word: WARNING

Part 3: Strategic Handling & Storage

3.1 Inert Atmosphere Protocol Although ethers are generally stable, the electron-deficient nature of the fluorinated ring makes the bromine position highly susceptible to moisture-induced hydrolysis during storage or metal-halogen exchange reactions.

-

Requirement: Store under Argon or Nitrogen atmosphere.

-

Container: Teflon-lined caps are mandatory. Do not use standard rubber septa for long-term storage as fluorinated vapors can degrade certain elastomers over time.

3.2 Material Compatibility

-

Recommended: Borosilicate glass, Stainless Steel (316L), PTFE (Teflon), PVDF.

-

Avoid: Aluminum (potential for catalytic defluorination at high heat), Silicone tubing (swelling).

Part 4: Experimental Application (Synthesis)

4.1 Workflow: Suzuki-Miyaura Coupling The most common application of this intermediate is coupling the aryl bromide to a boronic acid. The following protocol minimizes side reactions (defluorination) and ensures safe handling.

Step-by-Step Protocol:

-

Preparation (In Glovebox or Schlenk Line):

-

Charge a reaction vial with This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (2.0 eq).

-

Expert Insight: Use anhydrous K₂CO₃. Hydrated bases can promote hydrolysis of the difluoroethoxy group at high temperatures.

-

-

Catalyst Addition:

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

-

Why: This catalyst is robust and resists inhibition by the electron-withdrawing fluorine substituents.

-

-

Solvent Degassing:

-

Add 4:1 Dioxane/Water mixture.

-

Critical Step: Sparge with Argon for 15 minutes before heating. Oxygen promotes homocoupling and catalyst deactivation.

-

-

Reaction:

-

Heat to 85°C for 4-12 hours.

-

Safety: Do not exceed 100°C. Higher temperatures increase the risk of ether cleavage.

-

-

Workup:

4.2 Visualization: Synthesis Workflow

Caption: Safe workflow for Suzuki coupling, highlighting the critical degassing step to prevent catalyst poisoning.

Part 5: Emergency Response & Waste Disposal

5.1 Spill Response Decision Tree In the event of a spill, the primary risk is not just flammability, but the potential release of HF if the liquid contacts acidic surfaces or fire.

Caption: Decision logic for spill response emphasizing HF mitigation strategies.

5.2 Fire Fighting

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.

-

Warning: Do not use a direct water jet, which may scatter the chemical.

-

PPE: Firefighters must wear SCBA. Combustion produces HF and COF₂ .

5.3 Waste Disposal

-

Classification: Halogenated Organic Solvent Waste.

-

Protocol: Do not mix with strong acids or oxidizers in the waste stream. Label clearly as "Contains Fluorinated Aromatics."

References

-

University of Edinburgh. (2010). Handling and control of exposure to Ethers. Health and Safety Department. Retrieved February 27, 2026, from [Link]

-

Purdue University. (n.d.). Fluorine and Fluorinated Compounds Safety Guide. Radiological and Environmental Management. Retrieved February 27, 2026, from [Link]

Sources

Methodological & Application

Buchwald-Hartwig amination of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Application Note: Precision Buchwald-Hartwig Amination of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Executive Summary

This application note details the methodological framework for the Buchwald-Hartwig amination of This compound (CAS: 433939-28-7). This scaffold is a critical pharmacophore in the synthesis of Hypoxia-Inducible Factor-2 alpha (HIF-2

The substrate presents a unique electronic profile: the meta-fluorine and meta-2,2-difluoroethoxy groups exert a cumulative inductive electron-withdrawing effect (-I). While this facilitates the oxidative addition of the C-Br bond to Pd(0), it renders the subsequent reductive elimination step challenging by decreasing the electron density at the metal center. Furthermore, the 2,2-difluoroethoxy moiety introduces potential lability under harsh basic conditions (risk of

This guide provides three validated protocols tailored to the nucleophile class (Primary, Secondary, and Aniline), utilizing Third and Fourth Generation (G3/G4) Palladacycle Precatalysts to ensure rapid activation and high turnover numbers (TON).

Strategic Ligand Selection & Mechanistic Logic

Success with this substrate requires balancing the rate of oxidative addition against the stability of the difluoroethoxy side-chain.

The Electronic Challenge

-

Oxidative Addition (OA): Fast. The electron-deficient ring makes the C-Br bond highly susceptible to Pd(0) insertion.

-

Reductive Elimination (RE): The Rate-Limiting Step.[1] The electron-poor aryl group stabilizes the Pd(II) intermediate, making it reluctant to eliminate the product.

-

Solution: Use bulky, electron-rich dialkylbiarylphosphine ligands. These ligands increase electron density at the Pd center (accelerating RE) and prevent the formation of inactive Pd-dimers.

Ligand Decision Matrix

| Amine Class | Recommended Ligand | Catalyst System | Rationale |

| Primary Alkyl | BrettPhos | BrettPhos Pd G4 | Prevents |

| Secondary (Cyclic/Acyclic) | RuPhos | RuPhos Pd G4 | Steric bulk facilitates RE for hindered secondary amines. |

| Anilines (Primary) | tBuXPhos | tBuXPhos Pd G3 | Excellent for weak nucleophiles; high stability. |

| Amides/Carbamates | tBuBrettPhos | tBuBrettPhos Pd G3 | Specialized for N-H with low pKa. |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the this compound substrate.

Caption: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-deficient aryl ring and the critical reductive elimination step requiring bulky ligands.

Detailed Experimental Protocols

Protocol A: Coupling with Secondary Amines (e.g., Morpholine, Piperazine)

Targeting the synthesis of Belzutifan-like intermediates.

Reagents:

-

Aryl Halide: this compound (1.0 equiv)

-

Amine: Secondary amine (1.2 equiv)[2]

-

Catalyst: RuPhos Pd G4 (2–4 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Methodology:

-

Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with:

-

RuPhos Pd G4 (Matches 2-4 mol% loading).

-

NaOtBu (Ensure the base is free-flowing and white; yellowing indicates hydrolysis).

-

Aryl Bromide (if solid).

-

-

Purge: Cap the vial with a septum and cycle vacuum/inert gas (3x) to remove oxygen.

-

Liquids Addition:

-

Add anhydrous THF or Toluene via syringe.

-

Add the Aryl Bromide (if liquid) and the Secondary Amine via syringe.

-

-

Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (800 rpm) for 2–4 hours.

-

Note: The reaction is often complete <2 hours due to the activated nature of the bromide.

-

-

Monitoring: Monitor by UPLC/LC-MS. Look for the disappearance of the bromide (m/z ~254/256 patterns).

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite/Silica. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Coupling with Primary Amines (e.g., Alkyl amines)

Designed to prevent double arylation.

Reagents:

-

Catalyst: BrettPhos Pd G4 (2 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) - Used here to protect the difluoroethoxy group from potential elimination if the amine is basic.

-

Solvent: 1,4-Dioxane (0.2 M)

-

Temperature: 100 °C

Key Difference: Use BrettPhos .[3][4] Its extreme bulk prevents the coordination of a second aryl group, ensuring high selectivity for the mono-arylated product. The use of Cs₂CO₃ (a weaker base than NaOtBu) is recommended if the primary amine substrate contains other sensitive functional groups (e.g., esters, nitriles).

Troubleshooting & Optimization Data

The following table summarizes common failure modes for this specific scaffold and their corrections.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or O₂ leak. | Switch to G4 precatalyst (contains pre-ligated Pd). Ensure rigorous degassing. |

| Dehalogenation (Ar-H) | Switch ligand to RuPhos (secondary) or BrettPhos (primary). Lower temp to 60°C. | |

| Protodebromination | Solvent is "wet" (acting as H source). | Use anhydrous solvents from a fresh bottle or SPS. |

| Side-chain degradation | Base-mediated elimination of -OCH₂CHF₂. | Switch base from NaOtBu to K₃PO₄ or Cs₂CO₃ . |

Workflow Visualization: Protocol Selection

Caption: Decision tree for selecting the optimal catalytic system based on the amine nucleophile.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

-

BenchChem Technical Repository. "Protocol for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides." Note: General protocol adaptation.

-

Strotman, N. A., et al. (2018). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed C–H Hydroxylation." (Context on Belzutifan intermediate synthesis logic). Journal of the American Chemical Society.

Disclaimer: This document is for research purposes only. All chemical reactions should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

reaction conditions for 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Technical Application Note: Scalable Synthesis of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Executive Summary

This application note details the validated reaction conditions for the synthesis of This compound , a critical intermediate in the development of fluorinated pharmaceuticals. The introduction of the 2,2-difluoroethoxy motif modulates lipophilicity (

Two distinct synthetic pathways are presented:

-

Route A (Primary): Base-mediated

alkylation using 2,2-difluoroethyl tosylate. This is the preferred route for scale-up due to ease of purification and cost-efficiency. -

Route B (Alternative): Mitsunobu coupling using 2,2-difluoroethanol. This route is advantageous for rapid, small-scale library generation where alkylating agents are unavailable.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the formation of an aryl-alkyl ether bond. The electron-deficient nature of the 3-bromo-5-fluorophenol core increases the acidity of the phenolic proton (

Strategic Disconnection: The bond disconnection occurs at the phenolic oxygen.

-

Nucleophile: 3-Bromo-5-fluorophenol (Commercially available).[1]

-

Electrophile: 2,2-Difluoroethyl-

(where

Figure 1: Retrosynthetic disconnection strategy focusing on the ether linkage.

Protocol A: Base-Mediated Alkylation (Preferred)

This protocol utilizes 2,2-difluoroethyl tosylate as the alkylating agent. The tosylate is preferred over the iodide due to higher stability and comparable reactivity under heated conditions.

Materials & Reagents

| Reagent | Equiv. | Role | CAS No. |

| 3-Bromo-5-fluorophenol | 1.0 | Substrate | 433939-27-6 |

| 2,2-Difluoroethyl tosylate | 1.2 - 1.5 | Electrophile | 754-67-6 (Alcohol precursor) |

| Potassium Carbonate ( | 2.0 | Base | 584-08-7 |

| DMF (Anhydrous) | 10 V | Solvent | 68-12-2 |

Note: If 2,2-difluoroethyl tosylate is not commercial, it can be prepared largely quantitatively from 2,2-difluoroethanol and tosyl chloride.

Step-by-Step Procedure

-

Reaction Setup:

-

Charge a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 3-Bromo-5-fluorophenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Add finely ground, anhydrous

(2.0 equiv) in a single portion. -

Process Tip: Stir the suspension at Room Temperature (RT) for 15 minutes to ensure partial deprotonation and phenoxide formation.

-

-

Alkylation:

-

Add 2,2-difluoroethyl tosylate (1.2 equiv) dropwise to the stirring suspension.

-

Equip the flask with a reflux condenser.

-

Heat the reaction mixture to 70°C in an oil bath.

-

Monitor: Check reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC after 4 hours.[2] The electron-deficient phenol is less nucleophilic, so reaction times of 6–12 hours are typical.

-

-

Workup:

-

Purification:

-

The crude material is typically a pale yellow oil.

-

Purify via flash column chromatography (SiO2) using a gradient of 0–10% EtOAc in Hexanes .

-

Yield Expectation: 75–85%.[3]

-

Critical Process Parameters (CPPs)

-

Temperature: Do not exceed 90°C to prevent elimination of the tosylate to the volatile 1,1-difluoroethene.

-

Stoichiometry: Use excess alkylating agent (1.2–1.5 equiv) to drive the reaction to completion, as the phenoxide is sterically and electronically deactivated.

Protocol B: Mitsunobu Coupling (Alternative)

Use this route if the tosylate is unavailable. It operates under mild, neutral conditions.[6]

Reaction Scheme

Procedure

-

Dissolve 3-Bromo-5-fluorophenol (1.0 equiv), 2,2-difluoroethanol (1.2 equiv), and Triphenylphosphine (

) (1.5 equiv) in anhydrous THF (10 V). -

Cool the solution to 0°C in an ice bath.

-

Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 20 minutes.

-

Caution: Exothermic reaction.[7] Maintain internal temperature <5°C.

-

-

Remove ice bath and stir at RT for 12–16 hours.

-

Workup: Concentrate THF directly. Triturate the residue with Hexanes/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[2]

-

Purification: Flash chromatography (as in Protocol A).

Process Logic & Workflow Diagram

The following flowchart illustrates the decision logic and operational steps for the preferred alkylation route.

Figure 2: Operational workflow for the base-mediated alkylation protocol.

Analytical Validation

Confirm the identity of the product using the following expected spectral data:

-

NMR (400 MHz,

-

6.05 (tt,

-

4.15 (td,

- 6.80 – 7.00 (m, 3H, Ar-H): Aromatic protons showing meta-coupling patterns.

-

6.05 (tt,

-

NMR:

-

Expect two distinct signals: one for the aromatic fluorine (~ -110 ppm) and a doublet for the difluoroethyl group (~ -125 ppm).

-

-

MS (EI/ESI):

-

Look for molecular ion peaks

and

-

Safety & Hazards

-

Alkulating Agents: 2,2-Difluoroethyl tosylate is a potent alkylating agent. Handle in a fume hood.

-

Fluorinated Phenols: Acidic and potentially corrosive. Avoid skin contact.

-

Waste Disposal: Aqueous waste from DMF washes contains fluoride salts and organic contaminants; dispose of according to halogenated waste protocols.

References

-

General Protocol for Fluoroalkylation of Phenols

- Title: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.

- Source: Beilstein Journal of Organic Chemistry (via NIH/PMC).

-

URL:[Link]

-

Mitsunobu Reaction Overview

-

Properties of 3-Bromo-5-fluorophenol

- Title: 3-Bromo-5-fluorophenol Product Inform

-

Source: Sigma-Aldrich.[9]

-

Reaction of Phenols with Fluoroalkyl Tosylates (Analogous Chemistry)

-

Title: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol.[2]

- Source: BenchChem Applic

-

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-fluorophenol 97 433939-27-6 [sigmaaldrich.com]

Application Notes & Protocols: 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene in Medicinal Chemistry

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategy employed to fine-tune a molecule's pharmacological profile.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow for the modulation of electronic properties, conformation, membrane permeability, metabolic stability, and binding affinity.[3] Among the diverse array of fluorinated motifs, the 2,2-difluoroethoxy (-OCHF₂) group has emerged as a particularly valuable bioisostere for hydroxyl, methoxy, or thiol groups.[3][4] It can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation and modulate lipophilicity, thereby improving a compound's pharmacokinetic profile.[4][5][6]

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene is a trifecta of medicinal chemistry utility. It delivers the advantageous -OCHF₂ group, an additional fluorine on the aromatic ring to further modulate electronics and block metabolism, and a strategically placed bromine atom. This bromine serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[7] This guide provides an in-depth exploration of this building block, offering both the strategic rationale for its use and detailed protocols for its application.

Section 1: Physicochemical Profile

Understanding the fundamental properties of a building block is critical for experimental design. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on structurally analogous compounds such as 1-bromo-3,5-difluorobenzene.[7][8]

| Property | Value / Description | Rationale / Source |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | 433939-28-7 | Chemical Abstract Service |

| Molecular Formula | C₈H₆BrF₃O | - |

| Molecular Weight | 259.03 g/mol | - |

| Appearance | Colorless to light yellow oil/liquid | Analogous to similar brominated aromatics.[7] |

| Boiling Point (Est.) | ~190-210 °C at 760 mmHg | Extrapolated from similar structures like 1-bromo-3,5-difluorobenzene (140 °C) with an added ethoxy group. |

| Density (Est.) | ~1.7 - 1.8 g/mL | Higher than 1-bromo-3,5-difluorobenzene (1.676 g/mL) due to the difluoroethoxy group. |

| LogP (Predicted) | 3.0 - 3.5 | The combination of halogen atoms and the ether linkage suggests moderate to high lipophilicity.[2][3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (THF, Dioxane, Toluene, DCM, EtOAc). | Typical for halogenated aromatic compounds.[9] |

Section 2: Core Synthetic Applications & Protocols

The primary utility of the bromine atom on the this compound scaffold is its participation in metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceutical agents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[10] It is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl linkages, common motifs in drug molecules.

Protocol: Synthesis of 3-(2,2-difluoroethoxy)-5-fluoro-3'-methylbiphenyl

Expert Insight (Causality): The choice of catalyst and ligand is paramount. For an electron-rich (due to the ethoxy group) aryl bromide, a bulky, electron-rich phosphine ligand like SPhos or XPhos is often required to facilitate the oxidative addition step and promote the reductive elimination that forms the final product. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid.[11]

Reagents & Equipment:

-

This compound (1.0 equiv)

-

m-Tolylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

SPhos (Sphos, 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v mixture), degassed

-

Standard laboratory glassware, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

-

Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound, m-tolylboronic acid, and K₂CO₃.

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane/water solvent. Add this catalyst slurry to the main reaction flask.

-

Inerting: Seal the flask with a septum, and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent via syringe to achieve a final concentration of ~0.2 M with respect to the aryl bromide.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Principle: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[12][13] This reaction has revolutionized the synthesis of anilines, which are prevalent in pharmaceuticals.

Protocol: Synthesis of N-benzyl-3-(2,2-difluoroethoxy)-5-fluoroaniline

Expert Insight (Causality): This reaction is highly sensitive to the choice of ligand and base. Sterically hindered aryl halides often require highly active catalyst systems. A bulky biarylphosphine ligand like XPhos or RuPhos paired with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a common and effective combination.[14][15] The base deprotonates the amine, forming the active palladium-amido complex necessary for reductive elimination.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv, 3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene, degassed

-

Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:

-

Setup (Inert Atmosphere): Inside a glovebox or using Schlenk technique, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask with a stir bar.

-

Reagent Addition: Add this compound and anhydrous, degassed toluene.

-

Amine Addition: Finally, add the benzylamine via syringe.

-

Inerting: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line under positive argon pressure.

-

Reaction: Heat the mixture to 100-110 °C in a pre-heated oil bath. Stir vigorously for 12-24 hours. Monitor consumption of the starting material by GC-MS or LC-MS.

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired N-arylated amine.

Section 3: Visualization of Workflows and Logic

Caption: Generalized workflow for a Palladium-catalyzed cross-coupling reaction.

Caption: Logical relationship between the building block's features and drug properties.

Section 4: Strategic Impact in Drug Design

The decision to use this compound is a strategic one, aimed at embedding favorable drug-like properties early in the synthesis.

-

Enhancing Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage by cytochrome P450 enzymes.[2] The difluoroethoxy group effectively shields an otherwise metabolically labile ether linkage from O-dealkylation, a common metabolic pathway.[5] This can dramatically increase a drug's half-life, potentially reducing dosing frequency.[6]

-

Tuning Lipophilicity and Permeability: Lipophilicity (measured as LogP) is a critical parameter that governs a drug's absorption, distribution, and ability to cross cell membranes. The -OCHF₂ moiety generally increases lipophilicity compared to a hydroxyl or methoxy group, which can be leveraged to optimize a compound's journey to its biological target.[2][3]

-

Bioisosteric Replacement: The difluoroethoxy group is a proven bioisostere for functionalities like hydroxyl (-OH) or methoxy (-OCH₃) groups. It can mimic the hydrogen bond accepting capability of an ether oxygen while eliminating the potential for hydrogen bond donation from a hydroxyl group. This substitution can lead to improved binding affinity or selectivity for a target protein while simultaneously resolving issues of rapid metabolism associated with phenols or benzylic alcohols.[3][4]

Section 5: Safety & Handling

As with all halogenated organic compounds, proper safety protocols must be strictly followed. The information below is based on guidelines for analogous brominated aromatic compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[16] Keep the container tightly sealed.

-

Handling: Avoid contact with skin and eyes.[17] In case of accidental contact, immediately flush the affected area with copious amounts of water.[16] This compound is a flammable liquid and should be kept away from ignition sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Brominated organic compounds may require specific waste streams due to their potential environmental impact.[18]

References

- The Chemical Versatility of 1-Bromo-3,5-difluorobenzene in Organic Synthesis. (2026, February 20). Google Cloud.

- 1-Bromo-3-fluorobenzene Properties - EPA. (2025, October 15). U.S. Environmental Protection Agency.

- DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.

- CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.

- 1-Bromo-3-fluorobenzene >= 99 1073-06-9. Sigma-Aldrich.

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.

- 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260. PubChem.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis. ChemicalBook.

- Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate.

- 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1. Chemsrc.

- Buchwald–Hartwig amination. Wikipedia.

- Bromine pentafluoride. Synquest Labs.

- Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol. Benchchem.

- ICSC 0974 - BROMINE PENTAFLUORIDE. ILO and WHO.

- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.

- (12) United States Patent. Googleapis.com.

- Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel. Journal of Medicinal Chemistry.

- 1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene. MedchemExpress.com.

- Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.

- An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3,5-difluorobenzene-d3. Benchchem.

- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Research.

- Process for the preparation of aromatic fluoro compounds. Justia Patents.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.

- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene. Benchchem.

- Application Notes and Protocols for 2,2-Difluoro-4-methylenepentanedioic Acid in Medicinal Chemistry. Benchchem.

- 1-Bromo-3,5-difluorobenzene 98 461-96-1. Sigma-Aldrich.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- ECHA raises environmental concerns over certain aromatic brominated flame retardants. European Chemicals Agency.

- Suzuki Coupling. Organic Chemistry Portal.

- Hazardous Substance Fact Sheet. NJ.gov.

- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC.

- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nedmdg.org [nedmdg.org]

- 6. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1 | Chemsrc [chemsrc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. scispace.com [scispace.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. dollycorporation.com [dollycorporation.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. All news - ECHA [echa.europa.eu]

protocol for Grignard reagent formation from 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Application Note: Protocol for Grignard Reagent Formation from 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Executive Summary & Chemical Context

This guide details the formation of [3-(2,2-difluoroethoxy)-5-fluorophenyl]magnesium bromide (referred to as Target-MgBr ).

Substrate Analysis:

-

Compound: this compound.

-

Electronic Profile: Electron-deficient.[1] The presence of a fluorine atom on the aromatic ring and the difluoroethoxy ether side chain creates an electron-withdrawing environment.

-

Reactivity Implications:

-

Oxidative Addition (Mg Metal): Slower initiation compared to electron-rich aryl bromides due to reduced electron density at the C-Br bond. Requires aggressive activation.

-

Halogen-Metal Exchange: Highly favorable. The electron-deficient nature of the ring stabilizes the resulting aryl anion, making this the preferred method for high-fidelity research applications.

-

Stability: The 2,2-difluoroethoxy group is chemically robust under Grignard conditions, but temperature control is vital to prevent any potential

-elimination or Wurtz coupling side reactions.

-

Critical Safety Parameters

-

Fluorinated Waste: In the event of a fire or thermal decomposition, this compound may release Hydrogen Fluoride (HF). Standard organic fire protocols apply, but HF-specific first aid (Calcium Gluconate gel) should be accessible.

-

Exotherm Control: Grignard formation is autocatalytic. Once initiated, the reaction can generate significant heat. Never add the entire substrate load at once during Method A.

-

Moisture Sensitivity: All glassware must be oven-dried (

for

Method A: Magnesium-Halogen Exchange (Recommended for Research)

Rationale: This method uses Turbo Grignard (

Reagents:

-

Substrate: this compound (

equiv). -

Reagent:

( -

Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

Protocol:

-

Setup: Charge an oven-dried Schlenk flask with the substrate and a magnetic stir bar under Argon.

-

Solvation: Add anhydrous THF to dissolve the substrate. Ensure the concentration is approximately

. -

Temperature Control: Cool the solution to

using an ice/water bath.-

Note: While many aryl bromides exchange at RT,

suppresses side reactions common with fluorinated ethers.

-

-

Exchange: Add the

solution dropwise over 5 minutes. -

Incubation: Stir at

for 1 hour. -

Monitoring: Withdraw a

aliquot and quench with Iodine (-

Success Criteria: Disappearance of starting bromide and appearance of the iodinated derivative (if

quench) or deuterated arene (if

-

-

Usage: The resulting Grignard is stable at

for 4–6 hours. Use immediately for subsequent electrophilic trapping.

Method B: Classical Magnesium Insertion (Recommended for Scale-Up)

Rationale: Uses elemental Magnesium.[1][3][4][5] More cost-effective for multi-gram/kilogram scales but requires careful initiation.

Reagents:

-

Substrate: this compound.

-

Magnesium Turnings:

equiv (Grignard grade, crushed/freshly activated). -

Activator: DIBAL-H (

in Hexanes, -

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or THF.

-

Expert Tip:2-MeTHF is preferred for scale-up due to its higher boiling point and cleaner phase separation during workup.[6]

-

Protocol:

-

Activation: Place Mg turnings in the flask. Dry stir under vacuum with a heat gun for 5 minutes to expose fresh metal surface. Cool to RT under Argon.

-

Entrainment: Add enough solvent to cover the Mg turnings. Add the activator (2–3 drops of DIBAL-H is superior to Iodine for stubborn halides). Stir for 5 minutes.

-

Initiation Charge: Add 10% of the total substrate volume to the flask neat (or highly concentrated).

-

Thermal Trigger: Heat the mixture locally with a heat gun or warm water bath until the solvent refluxes gently.

-

Visual Cue: Turbidity (cloudiness) and mild bubbling independent of boiling indicate initiation.

-

-

Controlled Addition: Once initiated, dilute the remaining substrate in the solvent (1:4 ratio). Add this solution dropwise to the refluxing mixture.

-

Rate Control: Maintain a gentle reflux via addition rate alone. External heating should be removed or lowered.

-

-

Completion: After addition, reflux for an additional 1 hour. Cool to RT.

Analytical Validation (Titration)

Never assume the theoretical concentration. Titrate the reagent before use.

Method: Salicylaldehyde Phenylhydrazone Titration

-

Weigh

of salicylaldehyde phenylhydrazone into a dry vial. -

Dissolve in

anhydrous THF. Solution is yellow . -

Add the Grignard solution dropwise via a gastight syringe.

-

Endpoint: The solution turns bright orange (formation of the dianion).

-

Calculation:

Quantitative Comparison

| Feature | Method A (Exchange) | Method B (Classical) |

| Reagent Cost | High ( | Low (Mg Metal) |

| Temperature | Reflux ( | |

| Safety | High (No exotherm spike) | Moderate (Exotherm risk) |

| Conversion Yield | ||

| Byproducts | Isopropyl bromide | Mg coupling dimers |

| Scale Suitability |

Process Visualization

Figure 1: Decision tree and workflow for the synthesis of the fluorinated Grignard reagent.

References

-

Knochel, P., et al. (2003).[1][4][7][8] Highly Functionalized Magnesium Organometallics Prepared via a Halogen–Metal Exchange. Angewandte Chemie International Edition.

-

Krasovskiy, A. & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie.

-

Love, B. E. & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. Journal of Organic Chemistry.

-

Reich, H. J. (2024). Titration of Organometallic Reagents. University of Wisconsin-Madison Chemistry Database.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. GT Digital Repository [repository.gatech.edu]

- 4. princeton.edu [princeton.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | 1417985-27-3 | Benchchem [benchchem.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

derivatization of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Application Note: Strategic Derivatization of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Executive Summary

This compound (CAS: 433939-28-7) represents a high-value scaffold in modern medicinal chemistry. It combines three critical design elements: an aryl bromide for versatile cross-coupling, an aryl fluoride for metabolic blocking, and a 2,2-difluoroethoxy moiety—a bioisostere of methoxy/ethoxy groups that lowers electron density while acting as a weak hydrogen bond donor.

This guide provides optimized protocols for derivatizing this scaffold, focusing on preserving the integrity of the sensitive difluoroethoxy group while maximizing yield in Palladium-catalyzed couplings and Lithium-halogen exchange reactions.

Chemical Profile & Reactivity Analysis

The molecule features three distinct zones of reactivity/functionality. Understanding the interplay between the electron-withdrawing fluorine atoms and the leaving group (Br) is critical for reaction design.

Physical Properties

| Property | Value | Relevance |

| Molecular Formula | C₈H₆BrF₃O | Core stoichiometry |

| Molecular Weight | 255.03 g/mol | Fragment-based drug design (FBDD) |

| LogP (Predicted) | ~3.2 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors | 1 (Weak, C-F...H-C) | The -CF₂H proton is acidic enough to act as a weak donor |

| Key Risk Factor | Base-mediated elimination | The -OCH₂CF₂H group can undergo β-elimination to form vinyl ethers under harsh basic conditions |

Reactivity Map (DOT Visualization)

Figure 1: Functional zone analysis. The C-Br bond is the primary derivatization point, while the difluoroethoxy group requires specific care regarding base selection.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of Biaryl Carbon-Carbon (C-C) bonds. Challenge: Preventing defluorination or ether cleavage while activating the electron-poor aryl bromide.

Mechanism & Rationale

The electron-withdrawing nature of the fluorine and difluoroethoxy groups makes the C-Br bond highly susceptible to Oxidative Addition by Pd(0). However, this also increases the acidity of the benzylic protons next to the ether oxygen. We utilize weak carbonate bases (K₂CO₃ or Cs₂CO₃) rather than strong alkoxides to prevent side reactions.

Step-by-Step Protocol

Reagents:

-

Substrate: 1.0 equiv (e.g., 255 mg, 1.0 mmol)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Setup: Charge a reaction vial with the aryl bromide, boronic acid, Cs₂CO₃, and Pd catalyst.

-

Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C (Do not exceed 100°C to protect the ether). Stir for 4–12 hours.

-

Monitoring: Check via LC-MS. The product will show a distinct mass shift; the Br isotope pattern (1:1) will disappear.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

-

Success: Disappearance of starting material (RT ~ X min) and appearance of product (RT ~ Y min).

-

Failure Mode: If de-brominated starting material (Ar-H) is observed, reduce temperature and ensure strict oxygen-free conditions.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N bonds) for library expansion. Rationale: The electron-deficient ring facilitates reductive elimination, but bulky ligands are required to prevent catalyst poisoning by the heteroatoms.

Workflow Logic (DOT Visualization)

Figure 2: Decision tree for C-N coupling conditions.

Procedure:

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).[2]

-

Base: Cs₂CO₃ (2.5 equiv) is preferred over NaOtBu to avoid potential elimination of the difluoroethoxy group.

-

Solvent: Toluene or t-Amyl alcohol (anhydrous).

-

Conditions: 90°C, sealed tube, 16 hours.

Protocol C: Lithium-Halogen Exchange

Objective: Converting the bromide to a nucleophile for reaction with electrophiles (Aldehydes, Ketones, CO₂). Critical Safety Note: The difluoroethoxy group is stable to n-BuLi only at low temperatures. Above -50°C, elimination or ortho-lithiation at the wrong site may occur.

Protocol:

-

Preparation: Dissolve this compound in anhydrous THF (0.2 M).

-

Cooling: Cool to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

-

Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 10 minutes.

-

Observation: A color change (often light yellow) indicates formation of the Aryl-Lithium species.

-

-

Trapping: Stir for 30 mins at -78°C, then add the Electrophile (e.g., DMF for formylation, B(OMe)₃ for boronic acid) rapidly.

-

Quench: Allow to warm to 0°C slowly, then quench with sat. NH₄Cl.

Analytical Characterization

Verification of the difluoroethoxy group integrity is paramount.

-

¹H NMR (CDCl₃): Look for the triplet of doublets at δ ~4.2 ppm (OCH₂-) and the triplet of triplets at δ ~6.0 ppm (-CF₂H). The coupling constant ²J_H-F is typically large (~50-70 Hz).

-

¹⁹F NMR:

-

Ar-F: Singlet/Multiplet around -110 ppm.

-

-OCF₂H: Doublet around -125 ppm.

-

Validation: Integration ratio should be 1:2 (Ar-F : CF₂).

-

References

-

BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.[3] (2025).[1][2][3][4][5] Link

-

Sigma-Aldrich. 1-Bromo-3-fluorobenzene Product Specification & Properties.Link

-

ChemicalBook. Synthesis and Properties of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene.Link

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments.Link

-

National Institutes of Health (PMC). Base-Induced Instability of Fluorotelomer Alcohols. (2025).[1][2][3][4][5] Link

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene. As a key building block in medicinal chemistry and materials science, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to address common challenges encountered during this multi-step synthesis.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process starting from 3-fluorophenol. The first step is a regioselective electrophilic bromination, followed by a nucleophilic substitution (Williamson ether synthesis) to introduce the 2,2-difluoroethoxy moiety.

Caption: Synthetic workflow for this compound.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Overall Yield Issues

Q: My overall yield is significantly lower than reported values. Where should I start my investigation?

A: A low overall yield necessitates a step-by-step analysis. You must first determine which of the two key transformations—bromination or etherification—is underperforming.

-

Isolate and Analyze Intermediates: After the bromination (Step 1), take a small aliquot of the crude product. Purify it and obtain a yield and purity analysis (e.g., via ¹H NMR or GC-MS) for the 3-Bromo-5-fluorophenol intermediate.[1]

-

Pinpoint the Problem: If the yield or purity of the intermediate is low, focus your optimization efforts on the bromination step. If the intermediate is produced in good yield, the bottleneck is the subsequent difluoroethoxylation (Williamson ether synthesis) step.

Caption: Troubleshooting logic for synthesis optimization.

Step 1: Electrophilic Bromination

Q: The bromination of 3-fluorophenol is producing multiple products and a low yield of the desired 3-Bromo-5-fluorophenol. Why is this happening?

A: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The hydroxyl (-OH) and fluoro (-F) groups are both ortho, para-directing substituents.[2] However, the -OH group is a much stronger activating group than -F.

-

Causality: The primary directing influence is the -OH group, which strongly directs the incoming electrophile (Br+) to its ortho (positions 2, 6) and para (position 4) positions. The -F group provides weaker secondary direction. Your goal is to achieve bromination at position 5, which is para to the fluorine and meta to the hydroxyl group. Standard bromination conditions (e.g., Br₂ with a Lewis acid) are often too harsh and unselective.

-

Solution: Employ a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent choice for this transformation, often providing higher selectivity with electron-rich phenols.[1] Controlling the reaction temperature is also critical; running the reaction at 0°C or even lower can significantly enhance selectivity by slowing down the rates of competing side reactions.[2]

Step 2: Difluoroethoxylation (Williamson Ether Synthesis)

Q: The Williamson ether synthesis step is failing or giving very low yields. What are the most common causes?

A: This step is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] Its success hinges on several critical factors:

-

Inefficient Phenoxide Formation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide anion. If deprotonation is incomplete, the starting material will persist.

-

Troubleshooting: Ensure your base is strong enough and used in the correct stoichiometry (at least 1.1 equivalents). While potassium hydroxide (KOH) is effective in a biphasic system[1][5], stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent (like DMF or THF) can ensure complete deprotonation before the addition of the electrophile.[6] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in DMF at elevated temperatures.[7]

-

-

Poor Electrophile Reactivity: The difluoroethylating agent must possess a good leaving group.

-

Troubleshooting: If you are generating the difluoroethoxy group from a precursor like chlorodifluoromethane in a sealed vessel, ensure the temperature and pressure are adequate to facilitate the reaction (e.g., 80-85°C).[1][5] If using a pre-formed electrophile, 2,2-difluoroethyl tosylate or triflate are far more reactive than the corresponding bromide or chloride due to the excellent leaving group ability of tosylate and triflate.

-

-

Incorrect Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

-

Troubleshooting: Protic solvents (like ethanol or water, unless part of a biphasic system) can solvate the nucleophile, reducing its reactivity.[3] The ideal solvents for SN2 reactions are polar aprotic solvents like DMF, DMSO, or acetonitrile, which solvate the cation but leave the nucleophile "naked" and highly reactive.[3]

-

Q: I'm observing significant amounts of unreacted 3-Bromo-5-fluorophenol. How can I drive the reaction to completion?

A: This indicates either an incomplete reaction or a stalled reaction.

-

Causality & Solution:

-

Reagent Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the difluoroethylating agent to drive the reaction to completion according to Le Chatelier's principle.[1]

-

Reaction Time and Temperature: These reactions can be slow. Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, a modest increase in temperature (e.g., from 70°C to 90°C) can often provide the necessary activation energy. However, be cautious of potential side reactions at higher temperatures.[8]

-

Consider Phase-Transfer Catalysis: If using a biphasic system (e.g., organic solvent and aqueous KOH), the reaction rate can be limited by the transfer of the phenoxide into the organic phase. Adding a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can dramatically increase the reaction rate by shuttling the nucleophile across the phase boundary.[9][10]

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the difluoroethoxylation step? A1: The reaction is a Williamson Ether Synthesis, which proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[4][6] The deprotonated 3-bromo-5-fluorophenol acts as a potent nucleophile, attacking the electrophilic carbon of the difluoroethylating agent and displacing a leaving group (e.g., tosylate, halide).[3][11]

Q2: What are the critical safety precautions for this synthesis? A2: Several hazards must be managed:

-

Pressure: If using gaseous reagents like chlorodifluoromethane, the reaction must be conducted in a sealed pressure vessel rated for the temperatures and pressures involved.[1] Always allow the vessel to cool completely before venting.

-

Corrosives: Strong bases like KOH and NaH are corrosive and water-reactive (in the case of NaH). Handle them with appropriate personal protective equipment (PPE).

-

Brominating Agents: NBS and other brominating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood.

Q3: Can a phase-transfer catalyst (PTC) really improve the yield in the etherification step? A3: Yes, particularly in two-phase systems. A PTC, typically a quaternary ammonium salt (Q⁺X⁻), forms an ion pair (Q⁺-OAr) with the phenoxide anion.[12] The lipophilic alkyl groups on the Q⁺ cation make this ion pair soluble in the organic phase, where it can react with the electrophile. This overcomes the immiscibility of the reactants and can significantly accelerate the reaction, leading to higher yields under milder conditions.[9][10]

Optimized Experimental Protocols

The following protocols are synthesized from literature procedures and best practices.[1][5]

Protocol 1: Synthesis of 3-Bromo-5-fluorophenol (Step 1)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3-Bromo-5-fluorophenol.

Protocol 2: Synthesis of this compound (Step 2)

-

Setup: In a dry, nitrogen-flushed flask, dissolve 3-Bromo-5-fluorophenol (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

-

Heating: Heat the mixture to 70°C and stir for 30 minutes to ensure formation of the phenoxide.

-

Electrophile Addition: Add 2,2-difluoroethyl tosylate (1.2 eq) dropwise to the heated mixture.

-

Reaction: Maintain the reaction at 70-80°C for 8-12 hours, monitoring by TLC or GC-MS until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with 1M NaOH (to remove any unreacted phenol), followed by water and then brine. Dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude oil by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the final product.

Data Summary: Key Parameter Optimization

| Parameter | Recommended Condition | Rationale & Impact on Yield |

| Bromination Reagent | N-Bromosuccinimide (NBS) | Milder and more regioselective than Br₂/FeBr₃, minimizing ortho- and poly-brominated impurities.[1] |

| Etherification Base | K₂CO₃ (in DMF) or KOH (in iPrOH/H₂O) | Ensures complete formation of the nucleophilic phenoxide. Incomplete deprotonation is a primary cause of low yield.[5][7] |

| Etherification Solvent | DMF, Acetonitrile, or other polar aprotic | Favors the SN2 mechanism by solvating the counter-ion but not the nucleophile, maximizing reactivity.[3] |

| Difluoroethylating Agent | 2,2-difluoroethyl tosylate/triflate | Provides a superior leaving group compared to halides, accelerating the SN2 reaction and improving yield.[4] |

| Catalyst (optional) | Phase-Transfer Catalyst (e.g., TBAB) | In biphasic systems, a PTC is crucial for transporting the phenoxide into the organic phase, increasing reaction rate and yield.[9][10] |

| Temperature | 0°C (Bromination), 70-90°C (Etherification) | Lower temperature in bromination enhances selectivity.[2] Higher temperature in etherification provides activation energy but must be balanced against potential side reactions.[8] |

References

-

Rutherford, K. G., & Redmond, W. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Retrieved from [Link]

- Ismalaj, E., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.

-

eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]

-

ResearchGate. (2026). Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. Retrieved from [Link]

- Puppi, M., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond.

- Sakamoto, S., et al. (2021). gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity.

- Biomedical Journal of Scientific & Technical Research. (2022).

- Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

- Organic Letters. (2026).

-

ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

- da Silva, A. B., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.

- Liu, W.-B., et al. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. crdeepjournal.org [crdeepjournal.org]

- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. biomedres.us [biomedres.us]

Technical Support Center: Purification of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Welcome to the Technical Support Center for 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene . This highly modular, polyhalogenated building block is frequently utilized in medicinal chemistry and agrochemical development for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, its unique structural features—combining a heavy halogen (bromine), a bare fluorine, and a highly lipophilic 2,2-difluoroethoxy ether—present distinct purification challenges.

This guide is designed for research scientists and process chemists. It bypasses generic advice to directly address the physicochemical causality behind co-elution, yield loss, and impurity carryover, providing field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Diagnostic Data & Physicochemical Profiling

Before troubleshooting, it is critical to understand the quantitative parameters driving the behavior of this molecule. The high fluorine content significantly alters its dipole moment and hydrogen-bonding capacity compared to non-fluorinated analogs.

Table 1: Physicochemical Properties & Purification Implications

| Property / Component | Value / Characteristic | Purification Implication |

| Target Molecule Lipophilicity | Highly Non-polar | Minimal retention on standard normal-phase silica gel; co-elutes with starting materials. |

| Target Molecule Volatility | High Vapor Pressure | Prone to complete sublimation/evaporation under high vacuum (<50 mbar). |

| 2,2-Difluoroethanol (Reagent) | pKa ≈ 13.00 ± 0.10 | Significantly more acidic than aliphatic alcohols; can be removed via basic aqueous extraction[1]. |

| 1-Bromo-3,5-difluorobenzene | Co-eluting Impurity | Identical Rf on silica; requires orthogonal stationary phases (e.g., PFP) for resolution. |

Part 2: Troubleshooting Guides & FAQs

Section A: Chromatographic Resolution & Co-Elution

Q: My product completely co-elutes with the starting material (1-bromo-3,5-difluorobenzene) and a bis-substituted impurity on normal-phase silica gel. How do I resolve this?

A: This is a classic issue with polyfluorinated aromatics. On standard bare silica gel, retention is driven by polar interactions (hydrogen bonding and strong dipole interactions). The introduction of a 2,2-difluoroethoxy group does not significantly increase the molecule's polarity compared to a bare fluorine atom due to the strong electron-withdrawing nature of the terminal

Solution: You must switch the separation mechanism from polarity-driven to polarizability/shape-driven.

-

Pentafluorophenyl (PFP) Columns: PFP stationary phases provide unique orthogonal selectivity for halogenated isomers. The separation is driven by a combination of

interactions, dipole-dipole interactions from the C-F bonds, and shape selectivity[2]. -

Fluorous Solid-Phase Extraction (F-SPE): Using a fluorous-modified silica gel (e.g., FluoroFlash), the stationary phase interacts specifically with the fluorinated domains of your molecule. Highly fluorinated impurities will be retained longer than less fluorinated ones[3].

Mechanism of separation on a PFP column highlighting orthogonal interaction modes.

Section B: Reagent Removal

Q: I synthesized the compound via Nucleophilic Aromatic Substitution (SNAr) using 2,2-difluoroethanol. How do I remove the residual alcohol without running a column?

A: You can exploit the unique acidity of fluorinated alcohols. While standard ethanol has a pKa of ~16, the strong inductive electron withdrawal from the gem-difluoro group lowers the pKa of 2,2-difluoroethanol to approximately 13.00[1].

Solution: Perform a liquid-liquid extraction using a moderately strong aqueous base. Washing the organic layer with 1M NaOH will deprotonate the residual 2,2-difluoroethanol, forming a water-soluble alkoxide salt that partitions entirely into the aqueous phase, leaving your highly lipophilic product in the organic layer.

Section C: Handling Volatility & Yield Loss

Q: My NMR conversion is >95%, but my isolated yield is consistently 40-50%. Where is the product going?

A: You are likely pulling the product into your vacuum pump. This compound lacks any hydrogen-bond donors and has a relatively low molecular weight. Halogenated benzenes exhibit surprisingly high vapor pressures, making them highly volatile during solvent removal[4].

Solution: Never subject this compound to a high-vacuum manifold (e.g., Schlenk line) or a rotary evaporator bath temperature above 30°C. See the controlled evaporation protocol below.

Part 3: Experimental Protocols

Protocol 1: Removal of Residual 2,2-Difluoroethanol via Liquid-Liquid Extraction

Causality: Exploits the pKa difference (13.00) between the fluorinated alcohol and the non-ionizable product.

-

Dilution: Dilute the crude SNAr reaction mixture in a non-polar organic solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether) (10 mL per gram of crude).

-

Basic Wash: Add an equal volume of 1M aqueous NaOH.

-

Partitioning: Shake vigorously in a separatory funnel and allow the layers to separate. The deprotonated 2,2-difluoroethanol will partition into the bottom aqueous layer.

-

Validation: Spot both the organic and aqueous layers on a TLC plate. Stain with

. The alcohol will appear in the aqueous phase. -

Recovery: Separate the organic layer, wash once with brine to neutralize, dry over anhydrous

, and filter.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) for Halogen Isomers

Causality: Utilizes fluorophilic interactions to separate the mono-substituted product from unreacted starting material and bis-substituted impurities[3].

-

Cartridge Preparation: Condition a FluoroFlash® silica gel cartridge (or equivalent fluorous-modified silica) with 3 column volumes (CV) of a fluorophobic solvent system (e.g., 80% Methanol / 20% Water).

-

Loading: Dissolve the crude mixture in a minimum amount of DMF or DMSO and load it onto the cartridge.

-

Fluorophobic Elution (Pass 1): Elute with 3 CV of 80% MeOH/

. Non-fluorinated or minimally fluorinated organic impurities will elute here. -

Fluorophilic Elution (Pass 2): Switch the eluent to 100% THF or Acetone. The highly fluorinated target product and bis-substituted impurities will elute.

-

Fractionation: Collect fractions and analyze via LC-MS using a PFP analytical column[2] to identify the pure mono-substituted fractions.

Protocol 3: Controlled Solvent Evaporation